Para‑Substituent Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Count Drive Solubility and Permeability Differentiation
The morpholinosulfonyl group in the target compound contributes a sulfonamide oxygen and a morpholine oxygen, yielding six hydrogen‑bond acceptors (HBA) versus four in the 4‑cyano analog [1]. The resultant tPSA increase (~101 vs. ~76 Ų) predicts lower passive membrane permeability and higher aqueous solubility for the target compound, a physicochemical trade‑off that directly influences formulation, oral bioavailability, and blood‑brain barrier penetration [1].
| Evidence Dimension | Hydrogen‑bond acceptor count (HBA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 6; tPSA ≈ 101 Ų (calculated) |
| Comparator Or Baseline | 4-Cyano analog (HBA = 4; tPSA ≈ 76 Ų) and 4-nitro analog (HBA = 5; tPSA ≈ 88 Ų) |
| Quantified Difference | HBA increase of +2 vs. cyano analog; tPSA increase of ≈ 25 Ų vs. cyano analog |
| Conditions | Calculated molecular descriptors using standard cheminformatics tools (e.g., RDKit). No experimental solubility/permeability data in hand. |
Why This Matters
A tPSA above 90 Ų is a recognized threshold for reduced CNS penetration; procurement for CNS‑targeted screens should preferentially select analogs with lower tPSA, whereas peripheral target programs may favor the higher solubility likely conferred by the morpholinosulfonyl group.
- [1] PubChem. Substance record for 4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide. SID 41547208. https://pubchem.ncbi.nlm.nih.gov/substance/41547208 (accessed 2026‑04‑30). View Source
